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Compound of Interest

Compound Name: 2-Propenal, 2-chloro-3-hydroxy-

Cat. No.: B3061104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Propenal, 2-chloro-3-hydroxy-,
a chemical compound of interest in various research applications. This document details its

nomenclature, chemical properties, and predicted spectral data. A generalized experimental

protocol for its potential synthesis via the Vilsmeier-Haack reaction is presented, alongside a

workflow diagram. Due to the limited publicly available data, this guide also highlights areas

where further research is needed, particularly concerning its biological activity and specific

experimental protocols.

Nomenclature and CAS Number
The compound with the systematic name 2-Propenal, 2-chloro-3-hydroxy- is a functionalized

α,β-unsaturated aldehyde. Its identification is standardized through its CAS number and

various synonyms.
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Identifier Value Citation

CAS Number 50704-42-2 [1][2]

IUPAC Name 2-chloro-3-hydroxyprop-2-enal [2]

Molecular Formula C3H3ClO2 [1][2]

Molecular Weight 106.51 g/mol [1][2]

Synonyms

2-Chloro-3-hydroxy-2-

propenal, 2-Chloro-3-

hydroxyacrylaldehyde, 2-

Chloromalonaldehyde

[1][2]

Physicochemical Properties
The physicochemical properties of 2-Propenal, 2-chloro-3-hydroxy- have been

computationally predicted and are summarized in the table below. These values are essential

for understanding the compound's behavior in various experimental settings.

Property Value Source

XLogP3 0.4 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
2 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 105.982157 PubChem

Monoisotopic Mass 105.982157 PubChem

Topological Polar Surface Area 37.3 Å² PubChem

Heavy Atom Count 6 PubChem

Complexity 76.9 PubChem
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Spectral Data (Predicted)
Predicted spectral data provides a reference for the characterization of 2-Propenal, 2-chloro-
3-hydroxy-. The following tables outline the expected shifts in Nuclear Magnetic Resonance

(NMR) and key absorption bands in Infrared (IR) spectroscopy.[3]

Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm)

Aldehydic proton (-CHO) ~9.5-10.0

Vinylic proton (=CH-) ~6.5-7.0

Hydroxyl proton (-OH)
Variable, dependent on solvent and

concentration

Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)

Carbonyl carbon (C=O) ~190-200

Vinylic carbon (-C(Cl)=) ~130-140

Vinylic carbon (=CHOH) ~145-155

Predicted IR Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹)

O-H stretch (hydroxyl) 3200-3600 (broad)

C=O stretch (aldehyde) 1680-1710

C=C stretch (alkene) 1620-1680

C-Cl stretch 600-800
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Potential Synthesis via Vilsmeier-Haack Reaction
While a specific, documented synthetic pathway for 2-Propenal, 2-chloro-3-hydroxy- is not

prominently featured in scientific literature, its structure suggests that a Vilsmeier-Haack

reaction could be a viable synthetic route.[1] This reaction is a widely used method for the

formylation of electron-rich compounds.[1][4][5][6][7]

General Experimental Protocol (Adapted)
The following is a generalized protocol for a Vilsmeier-Haack reaction that could be adapted for

the synthesis of 2-Propenal, 2-chloro-3-hydroxy- from a suitable precursor such as a

hydroxy-substituted ketone or enol ether.

Materials:

Precursor substrate (e.g., a protected hydroxyacetone)

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

Sodium acetate solution (for workup)

Ethyl acetate (for extraction)

Brine

Anhydrous sodium sulfate

Procedure:

Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel

and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add

phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir

the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent

((chloromethylene)dimethylammonium chloride).
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Formylation: Dissolve the chosen precursor substrate in an anhydrous solvent and add it

dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

The reaction progress should be monitored by Thin Layer Chromatography (TLC).

Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous

solution of sodium acetate to hydrolyze the intermediate iminium salt.

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash

with brine, and dry over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can be purified

by column chromatography on silica gel to yield the desired 2-Propenal, 2-chloro-3-
hydroxy-.

Proposed Synthesis Workflow

Hydroxy-substituted Ketone/Enol Ether

Formylation Reaction

Vilsmeier Reagent
(POCl₃ + DMF)

Aqueous Workup
(Hydrolysis) Extraction & Purification 2-Propenal, 2-chloro-3-hydroxy-

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 2-Propenal, 2-chloro-3-hydroxy-.

Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the biological activity of 2-
Propenal, 2-chloro-3-hydroxy-. Consequently, no specific signaling pathways associated with

this compound have been identified. This represents a significant knowledge gap and an

opportunity for future research to explore its potential pharmacological or toxicological effects.
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Reactivity and Potential Applications
The molecular structure of 2-Propenal, 2-chloro-3-hydroxy- suggests a high degree of

reactivity.[1] The presence of an aldehyde, a carbon-carbon double bond, a chlorine atom, and

a hydroxyl group indicates its potential to participate in a variety of chemical transformations,

including:

Nucleophilic additions to the aldehyde and the double bond.

Nucleophilic substitution of the chlorine atom.

Oxidation and reduction reactions.

This reactivity makes it a potentially useful intermediate in organic synthesis for the

construction of more complex molecules.

Conclusion
2-Propenal, 2-chloro-3-hydroxy- is a research chemical with established nomenclature and

predicted physicochemical properties. While a definitive, optimized synthesis protocol is not

readily available, the Vilsmeier-Haack reaction presents a logical and viable synthetic strategy.

The most significant gap in the current understanding of this compound is its biological activity.

Future research efforts directed at synthesizing and screening this molecule for biological

effects could unveil novel applications in drug discovery and development.

Disclaimer
This document is intended for informational purposes for a scientific audience. The provided

experimental protocol is a generalized suggestion and should be adapted and optimized with

appropriate safety precautions in a laboratory setting. The predicted data should be confirmed

by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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